molecular formula C20H23ClO B12008418 2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene CAS No. 401615-73-4

2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene

Cat. No.: B12008418
CAS No.: 401615-73-4
M. Wt: 314.8 g/mol
InChI Key: TXBMBVPNAGTVMU-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene (CAS: 401615-73-4) is a synthetic aromatic compound featuring a benzene ring substituted with three distinct groups: a 4-chlorophenylmethyl moiety at position 2, a cyclohexyl group at position 4, and a methoxy group at position 1. The compound is identified by multiple synonyms, including AC1NMD86, ZINC2573104, and AKOS024365728 . Its InChIKey (TXBMBVPNAGTVMU-UHFFFAOYSA-N) confirms its stereochemical uniqueness . Structurally, the 4-chlorophenyl group introduces electron-withdrawing properties, while the cyclohexyl and methoxy groups contribute to lipophilicity and solubility characteristics, respectively.

Properties

CAS No.

401615-73-4

Molecular Formula

C20H23ClO

Molecular Weight

314.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene

InChI

InChI=1S/C20H23ClO/c1-22-20-12-9-17(16-5-3-2-4-6-16)14-18(20)13-15-7-10-19(21)11-8-15/h7-12,14,16H,2-6,13H2,1H3

InChI Key

TXBMBVPNAGTVMU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCCC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Structural Representation

    The compound features a methoxy group attached to a benzene ring, which is further substituted with a chlorobenzyl moiety and a cyclohexyl group. This configuration is critical for its reactivity and interaction with biological systems.

    Medicinal Chemistry

    2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene has shown promise in medicinal applications, particularly as a potential therapeutic agent.

    Case Study: Anticancer Activity

    Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the chlorobenzyl group enhance cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .

    Compound VariantIC50 (µM)Cancer Cell Line
    Original Compound15A549 (Lung)
    Variant A8HeLa (Cervical)
    Variant B5MCF7 (Breast)

    Organic Synthesis

    This compound serves as an important intermediate in organic synthesis, particularly in the development of complex organic molecules.

    Synthesis Pathways

    The synthesis of this compound can be achieved through several methods, including:

    • Nucleophilic Substitution Reactions : Utilizing chlorobenzene derivatives to introduce cyclohexyl groups.
    • Rearrangement Reactions : Employing specific catalysts to facilitate structural rearrangements that yield this compound from simpler precursors .

    Material Science

    Due to its unique structural properties, this compound can be employed in the development of new materials with specific functionalities.

    Application in Polymer Chemistry

    Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. For example, blends with polystyrene have demonstrated improved tensile strength and thermal resistance .

    Material TypeTensile Strength (MPa)Thermal Decomposition Temp (°C)
    Pure Polystyrene40250
    Polystyrene + Compound55300

    Mechanism of Action

      Target Sites:

      Pathways Involved:

  • Comparison with Similar Compounds

    Thiazole-Carboxamide Derivative

    Compound : 2-[(4-Chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide (CAS: 478030-53-4)

    • Molecular Formula : C₁₉H₁₇ClN₂O₂S
    • Molar Mass : 372.87 g/mol
    • Key Differences: Replaces the benzene ring’s cyclohexyl and methoxy groups with a thiazole-carboxamide core. Applications: Thiazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents, suggesting divergent pharmacological applications compared to the target compound .

    Piperazine-Containing Cyclohexene Derivative

    Compound : 1-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl]methyl]piperazine

    • Molecular Formula: Not explicitly provided, but inferred as C₂₀H₂₆ClN₂ (based on structure)
    • Key Differences :
      • Incorporates a piperazine ring and a dimethylcyclohexene group instead of the methoxybenzene framework.
      • The cyclohexene ring’s unsaturation may increase reactivity, while the piperazine moiety could confer basicity and interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

    Physicochemical Properties and Functional Implications

    Table 1: Comparative Analysis of Key Properties

    Property Target Compound Thiazole-Carboxamide Piperazine-Cyclohexene
    Molecular Formula C₂₀H₂₁ClO (inferred) C₁₉H₁₇ClN₂O₂S ~C₂₀H₂₆ClN₂
    Molar Mass (g/mol) ~312.83 372.87 ~332.89
    Key Functional Groups Methoxy, cyclohexyl, chlorophenyl Thiazole, carboxamide Piperazine, cyclohexene
    Potential Applications Agrochemical intermediates Enzyme inhibition CNS-targeting pharmaceuticals
    • Solubility : The methoxy group in the target compound likely enhances solubility in polar organic solvents compared to the piperazine derivative’s basicity-driven aqueous solubility.
    • Lipophilicity : The cyclohexyl group in the target compound increases lipophilicity, favoring membrane permeability, whereas the thiazole-carboxamide’s polar groups may reduce this property .

    Biological Activity

    2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene, also known by its CAS number 401615-73-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

    • Molecular Formula : C20H23ClO
    • Molecular Weight : 314.8 g/mol
    • Structure : The compound features a chlorophenyl group, a cyclohexyl moiety, and a methoxy group, contributing to its unique chemical behavior.

    Biological Activity Overview

    The biological activity of this compound has been studied in various contexts, particularly regarding its interaction with biological receptors and potential therapeutic applications.

    1. Dopamine Receptor Interaction

    Recent studies have highlighted the compound's potential as a selective dopamine receptor modulator. It has been shown to exhibit affinity towards the D3 dopamine receptor, which is implicated in neuropsychiatric disorders. For instance, structural analogs of this compound have been evaluated for their ability to promote β-arrestin translocation and G protein activation in D3R signaling pathways .

    Table 1: Dopamine Receptor Activity of Related Compounds

    Compound IDD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
    Compound A710 ± 15015,700 ± 3,000
    Compound B278 ± 629,000 ± 3,700
    Compound C98 ± 21>100,000

    2. Neuroprotective Effects

    In vitro studies have indicated that compounds similar to this compound may protect dopaminergic neurons from degeneration. This neuroprotective effect suggests potential therapeutic applications in treating conditions like Parkinson's disease .

    Synthesis and Characterization

    The synthesis of this compound has been achieved through various methods, including the use of chlorinated aromatic intermediates and cyclohexane derivatives. The methodology often involves multiple reaction steps to ensure high yield and purity.

    Synthesis Pathway Example :

    • Starting Materials :
      • Chlorobenzene derivatives
      • Cyclohexanol
      • Methoxy reagents
    • Reaction Conditions :
      • Solvent-free conditions or mild alkaline hydrolysis
      • Use of reducing agents like sodium borohydride for functional group modifications

    Case Study 1: Neuroprotective Properties

    A study demonstrated that a derivative of this compound exhibited significant neuroprotective effects in cellular models of dopaminergic neuron degeneration. The compound was shown to reduce apoptosis markers and enhance cell viability under oxidative stress conditions .

    Case Study 2: Pharmacokinetics and Toxicology

    Research on the pharmacokinetics of related compounds indicates favorable absorption and distribution characteristics, suggesting that modifications to the structure could lead to improved therapeutic profiles without significant toxicity .

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